1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile
Description
Properties
CAS No. |
1349716-39-7 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]indole-6-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-10-12-4-5-14-6-7-18(16(14)9-12)15-3-1-2-13(8-15)11-19/h1-9,19H,11H2 |
InChI Key |
IEQUHVJPJJHFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C#N)CO |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
Cyclization of phenylhydrazines with ketones under acidic conditions remains a cornerstone for indole formation. For 1H-indole-6-carbonitrile precursors, 4-cyanocyclohexanone derivatives react with substituted phenylhydrazines in refluxing acetic acid. Post-cyclization, the 3-(hydroxymethyl)phenyl group is introduced at the N1 position.
Transition Metal-Catalyzed Cyclizations
N1 Functionalization with 3-(Hydroxymethyl)phenyl Group
Buchwald-Hartwig Amination
Coupling of 6-cyanoindole with 3-(hydroxymethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (Table 1):
Key Insight : Electron-rich phosphine ligands (e.g., dppf) enhance coupling efficiency with sterically demanding boronic acids.
Direct C–H Arylation
Pd(TFA)₂/AgOAc systems in HFIP/TFA enable N1 arylation without pre-functionalization (Scheme 1):
-
6-Cyanoindole reacts with 3-(hydroxymethyl)iodobenzene.
-
Optimal conditions: 10 mol% Pd(TFA)₂, 2 equiv AgOAc, HFIP/TFA (1:1), 100°C, 3.5 h.
Hydroxymethyl Group Installation
Reduction of Formyl Precursors
3-(Hydroxymethyl)phenyl groups derive from aldehyde intermediates:
Protective Group Strategies
Benzyl ether protection prevents oxidation during coupling:
-
3-(Benzyloxymethyl)iodobenzene couples with indole.
-
Deprotection via hydrogenolysis (H₂/Pd/C, EtOAc) yields hydroxymethyl.
Nitrile Group Introduction
Cyanation of Halogenated Intermediates
CuCN-mediated substitution of 6-bromoindoles:
Sandmeyer Reaction
Diazotization of 6-aminoindoles followed by treatment with CuCN/KCN:
-
6-Aminoindole → diazonium salt (NaNO₂/HCl, 0°C).
One-Pot Multi-Step Synthesis
A convergent route combines indole formation and functionalization (Scheme 2):
-
4-Cyanophenylhydrazine + 3-(hydroxymethyl)cyclohexanone → Fischer indolization (AcOH, Δ).
-
In situ Pd-mediated N1 arylation with iodobenzene derivatives.
Optimization Challenges and Solutions
Regioselectivity in C–H Activation
Pd catalysts favor C4 over C2/C3 functionalization. Using bulky ligands (e.g., P(t-Bu)₃) directs coupling to N1.
Nitrile Stability Under Basic Conditions
NaBH₄ reductions require pH control (pH 6–7) to prevent nitrile hydrolysis to amides.
Purification Protocols
-
Silica gel chromatography (EtOAc/hexane, 3:7) separates regioisomers.
-
Recrystallization (MeOH/H₂O) improves purity to >99%.
Emerging Methodologies
Photoredox Catalysis
Visible-light-induced cyanation using Fe(acac)₃ and TMSCN:
Biocatalytic Approaches
Engineered P450 enzymes hydroxylate 3-methylphenyl groups:
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Fischer + Buchwald | 4 | 58 | 320 | Moderate |
| C–H Arylation | 3 | 71 | 410 | High |
| One-Pot Convergent | 3 | 61 | 290 | Low |
Chemical Reactions Analysis
Functional Group Reactivity
The compound features three key functional groups:
-
Indole core : Aromatic heterocycle with inherent stability but reactive at specific positions (e.g., α-carbon).
-
Hydroxymethyl group (-CH₂OH): Can undergo oxidation, alkylation, or acetylation.
-
Nitrile group (-CN): A versatile electrophilic group amenable to hydrolysis, reduction, or nucleophilic addition.
2.1. Hydrolysis of the Nitrile Group
Nitriles typically undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For this compound:
-
Acidic hydrolysis : Conversion to 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid via reaction with HCl/H₂O under reflux .
-
Basic hydrolysis : Formation of an amide intermediate, which may further hydrolyze to the carboxylic acid.
2.2. Reaction of the Hydroxymethyl Group
-
Oxidation : The -CH₂OH group can oxidize to a carbonyl group (-COOH) using oxidizing agents like KMnO₄ or PCC.
-
Alkylation : Protection via acetylation (e.g., with AcCl) or methylation (e.g., with CH₃I) to form -CH₂OAc or -CH₂OCH₃ derivatives.
2.3. Indole Core Reactivity
-
Electrophilic substitution : Substitution at the α-position (C3) via reactions like nitration or formylation, though steric hindrance from the nitrile group may influence regioselectivity .
-
Cyclization : Potential participation in cycloaddition reactions (e.g., Diels-Alder) if the indole acts as a diene.
Comparison of Functional Group Transformations
Biological and Pharmaceutical Implications
While direct data on this compound is unavailable, related indole derivatives (e.g., 1H-indole-3-carboxylic acid) exhibit:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Indole Derivatives
Antiviral Activity
Indoles have also been investigated for their antiviral properties. Specifically, derivatives of indole have shown promise as inhibitors of viral replication mechanisms, including HIV integrase.
Case Study: HIV Integrase Inhibition
A study demonstrated that modifications to the indole structure can enhance inhibitory effects on HIV integrase, suggesting that similar modifications could be explored for this compound to evaluate its antiviral potential .
Pharmacokinetic Properties
The pharmacokinetic profile of a compound is crucial for its therapeutic application. Computational analyses using tools like SwissADME have indicated favorable drug-like properties for compounds related to the indole structure, including good solubility and permeability characteristics.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity (LogP) | 2.5 |
| Blood-Brain Barrier Penetration | Yes |
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The hydroxymethyl and carbonitrile groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile with analogous compounds:
Physicochemical Properties
Melting Points and Solubility
- This compound : Estimated melting point ~170–200°C (inferred from hydroxymethyl’s polarity and similar compounds ).
- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile : Melting point 168°C; lower polarity due to methyl and phenyl groups .
- Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) : Melting point 223–227°C, elevated by H-bonding from –NH2 and –OH.
Spectroscopic Data
Biological Activity
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.28 g/mol. The compound features an indole ring, a hydroxymethyl group, and a carbonitrile functional group, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects:
- Antitumor Activity : Similar indole derivatives have demonstrated significant antitumor properties. Research indicates that modifications in the indole structure can enhance or diminish anticancer activity, particularly against cell lines with specific mutations such as K-Ras .
- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties. Studies have shown that certain substitutions on the indole ring can enhance the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Compounds with indole structures have exhibited antimicrobial activities against various pathogens. The presence of the hydroxymethyl group may enhance the interaction with microbial targets, leading to increased efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:
- Inhibition of Cell Proliferation : Compounds similar to this indole derivative often act as inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism is critical for their antitumor activity.
- Modulation of Signaling Pathways : The interaction with various signaling molecules and pathways, including those involved in apoptosis and inflammation, has been documented for similar compounds. This modulation can lead to enhanced therapeutic effects in cancer treatment and inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives:
- Anticancer Activity : A study reported that modifications at specific positions on the indole ring significantly impacted antitumor activity against various cancer cell lines. For instance, a compound with a similar structure showed IC50 values in the low micromolar range against lung cancer cells .
- Anti-inflammatory Effects : Research demonstrated that certain indole derivatives could reduce microglial activation in models of neuroinflammation, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Studies : A series of indole compounds were tested for their antimicrobial efficacy against different bacterial strains. The results indicated that structural variations influenced their potency, with some compounds showing MIC values as low as 0.0048 mg/mL against E. coli .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile?
A multi-step synthesis approach is typically employed. This may involve:
- Indole core formation : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce aryl groups.
- Functionalization : Hydroxymethylation via formylation followed by reduction (e.g., using NaBH₄) or direct substitution. The cyano group at position 6 can be introduced via nucleophilic aromatic substitution or cyanation reagents like CuCN.
- Purification : Recrystallization using ethyl acetate/petroleum ether mixtures to isolate high-purity crystals .
Q. How is the crystal structure of this compound analyzed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Monochromatic radiation (e.g., Mo-Kα) at low temperatures (e.g., 113 K) to minimize thermal motion.
- Refinement : Software like SHELXL refines bond lengths, angles, and displacement parameters. Key metrics include R factor (<0.05) and data-to-parameter ratio (>15:1).
- Structural insights : Dihedral angles between indole and phenyl rings (e.g., ~64° in analogous compounds) reveal steric and electronic effects .
Q. What spectroscopic techniques are essential for characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, cyano carbon at ~110 ppm).
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O–H stretch).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion (e.g., [M+H]⁺ for C₁₆H₁₂N₂O: calculated 248.0949) .
Q. What safety precautions are necessary when handling nitrile-containing indole derivatives?
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency protocols : Neutralize spills with sodium hypochlorite; treat exposure with immediate rinsing and medical attention .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and intermolecular interactions?
- Hydroxymethyl group : Participates in hydrogen bonding, stabilizing crystal packing (e.g., C–H···O interactions).
- Cyano group : Electron-withdrawing nature reduces indole ring electron density, affecting electrophilic substitution. Computational studies (DFT) can map electrostatic potential surfaces to predict reaction sites .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. How can computational chemistry predict physicochemical properties?
Q. What challenges arise in regioselective functionalization of the indole ring?
- Steric hindrance : Bulky substituents (e.g., hydroxymethyl) may direct reactions to less hindered positions.
- Catalytic control : Pd-catalyzed C–H activation with directing groups (e.g., pyridine) enables selective functionalization.
- Protection/deprotection : Temporary protection of hydroxyl groups (e.g., silylation) prevents undesired side reactions .
Q. How do steric/electronic factors influence dihedral angles in indole derivatives?
- Steric effects : Bulky substituents (e.g., 2-chlorophenyl) increase dihedral angles (>80°) by hindering planarity.
- Electronic effects : Electron-donating groups (e.g., methoxy) enhance conjugation, reducing angles (<60°). Crystallographic data and Hirshfeld surface analysis quantify these interactions .
Q. How are synthesis impurities/byproducts identified and removed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
